(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid: is a chemical compound with the molecular formula C17H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phenyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenylating agent reacts with the piperidine ring.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is primarily related to its ability to undergo various chemical transformations. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- cis-1-(Tert-butoxycarbonyl)-3-hydroxy-piperidine-2-carboxylic acid
- cis-1-(Tert-butoxycarbonyl)-4-methyl-piperidine-3-carboxylic acid
Uniqueness:
- The presence of the phenyl group distinguishes (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid from other similar compounds. This phenyl group imparts unique chemical properties and potential biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXGIUXOYNBAE-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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